
1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2-Diphenylbut-1-en-1-yl)phenol is a chemical compound with the molecular formula C22H20O. It is a stilbenoid, a type of natural phenol, and is known for its structural complexity and potential applications in various fields. The compound is characterized by a phenol group attached to a butenyl chain, which is further substituted with two phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Diphenylbut-1-en-1-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and 1,2-diphenylbut-1-ene.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-(1,2-Diphenylbut-1-en-1-yl)phenol may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods also focus on cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
4-(1,2-Diphenylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce nitro, sulfo, or halogenated derivatives.
科学的研究の応用
4-(1,2-Diphenylbut-1-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 4-(1,2-Diphenylbut-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes, receptors, and other cellular components, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-(1,2-Diphenyl-1-butenyl)phenol
- 4-(4-Hydroxy-1,2-diphenylbut-1-enyl)phenol
- 4-(4-Chloro-1,2-diphenylbut-1-enyl)phenol
Uniqueness
4-(1,2-Diphenylbut-1-en-1-yl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
CAS番号 |
69967-79-9 |
|---|---|
分子式 |
C22H20O |
分子量 |
300.4 g/mol |
IUPAC名 |
4-[(E)-1,2-diphenylbut-1-enyl]phenol |
InChI |
InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21+ |
InChIキー |
YJVFSITVRZYTHO-QURGRASLSA-N |
異性体SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)O)/C3=CC=CC=C3 |
正規SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


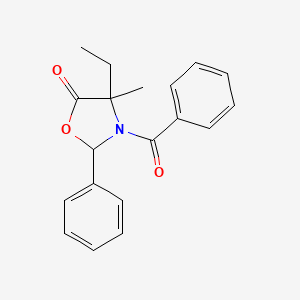
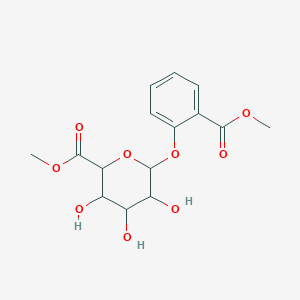
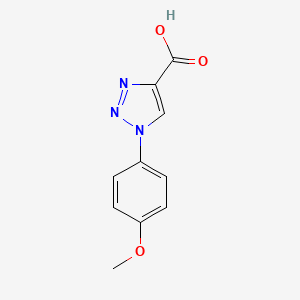
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12322178.png)
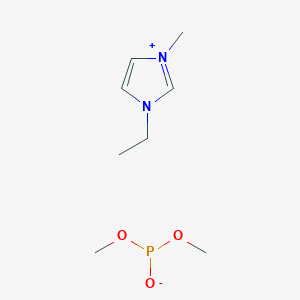

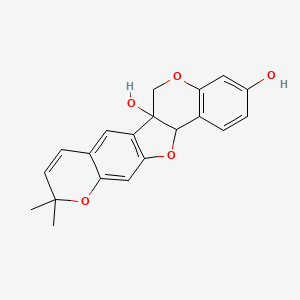
![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)

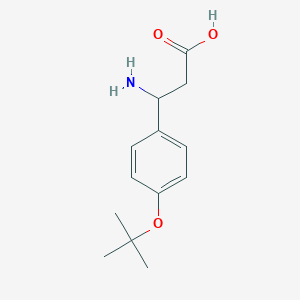


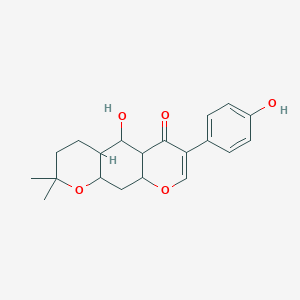
![(5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12322249.png)
